molecular formula C8H7F3O2 B2364221 3-(Hydroxymethyl)-5-(trifluoromethyl)phenol CAS No. 1261611-31-7

3-(Hydroxymethyl)-5-(trifluoromethyl)phenol

Cat. No.: B2364221
CAS No.: 1261611-31-7
M. Wt: 192.137
InChI Key: AAJMJSWOTMKIDJ-UHFFFAOYSA-N
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Description

“3-(Hydroxymethyl)-5-(trifluoromethyl)phenol”, also known as HTP, is a chemical compound that has gained attention from the scientific community for its diverse range of applications. It is used in the preparation of travoprost, an antiglaucoma agent .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H7F3O2. The molecular weight is 192.137. The structure of ortho-(trifluoromethyl)phenol has been determined by means of single-crystal X-ray diffractometry (XRD) and represents the first structural characterization of an ortho-substituted (trihalomethyl) phenol .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Phenol derivatives, including those similar to 3-(Hydroxymethyl)-5-(trifluoromethyl)phenol, have been trifluoromethylated using copper/Togni reagent, demonstrating selective substitution at the benzylic C-H bond. This method is applicable in the synthesis of potent enoyl-acyl carrier protein reductase (FabI) inhibitors (Egami et al., 2015).
    • The compound has been synthesized from trifluoromethyl benzene through a process involving nitration, reduction, diazotization, and hydrolysis, optimizing yield and purity (Zhang Zhi-hai, 2010).
  • Material Science Applications :

    • In the field of materials science, functionalized 5-alkyl-3-(trifluoromethyl)phenols have been prepared via cyclization processes. These compounds are significant for developing materials with specific properties (Büttner et al., 2013).
    • A similar approach was used in the synthesis of functionalized 3-(trifluoromethyl)phenols via formal [3+3] cyclization, indicating potential applications in creating novel materials (Mamat et al., 2008).
  • Biochemical Research :

    • CYP98A3 from Arabidopsis thaliana, a plant enzyme, has been studied for its role in hydroxylating phenolic compounds, indicating an involvement in plant biosynthesis pathways. This research provides insights into natural phenol modifications and their roles in plants (Schoch et al., 2001).
    • In another study, cotton gin trash-derived carbon material was used as a catalyst for converting fructose to 5-hydroxymethylfurfural, a key platform chemical. This research demonstrates the potential of biomass-derived catalysts in biochemical transformations (Deshan et al., 2021).
  • Pharmacological Enhancers :

    • A novel taste enhancer, N-(1-carboxyethyl)-6-(hydroxymethyl)pyridinium-3-ol, was synthesized using 5-(Hydroxymethyl)-2-furaldehyde as a key intermediate. This enhancer's synthesis demonstrates the potential of such compounds in the food and pharmaceutical industries (Villard et al., 2003).

Safety and Hazards

“3-(Hydroxymethyl)-5-(trifluoromethyl)phenol” is considered hazardous. It is harmful if swallowed or inhaled, causes severe skin burns and eye damage, and may cause respiratory irritation . It is also combustible .

Future Directions

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .

Properties

IUPAC Name

3-(hydroxymethyl)-5-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2/c9-8(10,11)6-1-5(4-12)2-7(13)3-6/h1-3,12-13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJMJSWOTMKIDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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